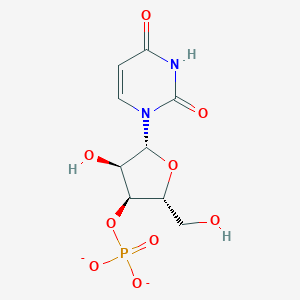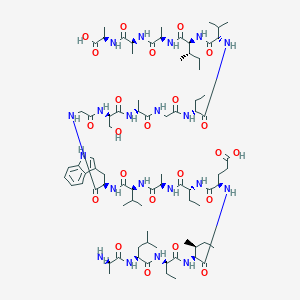
Disodium 3'-uridinemonophosphate
Descripción general
Descripción
Disodium 3’-uridinemonophosphate is a chemical compound widely used in scientific research. It plays a crucial role in cellular metabolism and nucleic acid synthesis. It is a white to off-white powder .
Physical And Chemical Properties Analysis
Disodium 3’-uridinemonophosphate is a white to off-white powder . It should be stored at temperatures equal to or below -4°C .Aplicaciones Científicas De Investigación
Fabrication of Halloysite Nanotubes Complexes
- Scientific Field : Nanotechnology
- Summary of the Application : 3’-UMP Na is used in the fabrication of halloysite nanotubes complexes with nucleotides and genomic DNA .
- Methods of Application : The binding of DNA and various nucleotide species (including 3’-UMP Na) by halloysite nanotubes was tested using UV-spectroscopy . The study revealed that binding of different nucleotides to the nanoclay varied but was low both in the presence and absence of MgCl2, while MgCl2 facilitated significantly the binding of longer molecules such as DNA and polyAU .
- Results or Outcomes : DNA bound by halloysite in the presence of MgCl2 could be partially released after addition of phosphate buffered saline . DNA binding and release from halloysite nanotubes was tested in the range of MgCl2 concentrations (10–100 mM). Even low MgCl2 concentrations significantly increased DNA sorption to halloysite, and the binding was leveled off at about 60 mM .
Biochemical and Pharmaceutical Research
- Scientific Field : Biochemistry and Pharmacology
- Summary of the Application : 3’-UMP Na has become an integral part of biochemical and pharmaceutical research due to its central role in many biological processes .
- Methods of Application : The preparation of 3’-UMP Na usually involves a multi-step reaction, starting from ursuline nucleoside, through a series of delicate chemical steps to obtain UMP, and then adding an appropriate amount of sodium source to form its disodium salt .
- Results or Outcomes : The production of 3’-UMP Na includes steps such as purification, drying, and packaging. These steps often need to be optimized in order to increase yield and reduce costs .
Food and Nutritional Supplements
- Scientific Field : Food Science and Nutrition
- Summary of the Application : 3’-UMP Na has found its way into the food industry and nutritional supplements .
- Methods of Application : The compound is often added to food products and nutritional supplements due to its unique chemical properties .
- Results or Outcomes : The addition of 3’-UMP Na to these products can enhance their nutritional value and provide health benefits .
Nanoparticle Research
- Scientific Field : Nanotechnology
- Summary of the Application : 3’-UMP Na is used in the development of nanoparticles for medical applications .
- Methods of Application : The compound is used in the fabrication of nanoparticles, which are then used in various medical applications .
- Results or Outcomes : The use of 3’-UMP Na in nanoparticle research has led to advancements in areas such as contraceptive methods, burn creams, and arthritis treatments .
Enzymatic Hydrolysis Research
- Scientific Field : Biochemistry
- Summary of the Application : 3’-UMP Na is a metabolite formed during the enzymatic hydrolysis of uridine-2’,3’-cyclic monophosphate .
- Methods of Application : The preparation of 3’-UMP Na usually involves a multi-step reaction, starting from ursuline nucleoside, through a series of delicate chemical steps to obtain UMP, and then adding an appropriate amount of sodium source to form its disodium salt .
- Results or Outcomes : The production of 3’-UMP Na includes steps such as purification, drying, and packaging. These steps often need to be optimized in order to increase yield and reduce costs .
RNA Synthesis Research
- Scientific Field : Molecular Biology
- Summary of the Application : 3’-UMP Na serves as a precursor for RNA synthesis due to its ursuline moiety .
- Methods of Application : The compound is used in biochemical experiments due to its unique electrochemical properties endowed by its two sodium ions .
- Results or Outcomes : The use of 3’-UMP Na in RNA synthesis research has led to advancements in understanding the structure and function of RNA .
Propiedades
IUPAC Name |
disodium;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N2O9P.2Na/c12-3-4-7(20-21(16,17)18)6(14)8(19-4)11-2-1-5(13)10-9(11)15;;/h1-2,4,6-8,12,14H,3H2,(H,10,13,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7-,8-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQGLDGSQSMKFD-WFIJOQBCSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)OP(=O)([O-])[O-])O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)([O-])[O-])O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N2Na2O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Disodium 3'-uridinemonophosphate | |
CAS RN |
35170-03-7 | |
| Record name | Disodium 3'-uridinemonophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035170037 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3'-Uridylic acid, disodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.636 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DISODIUM 3'-URIDINEMONOPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5252ZI21Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![[Carboxymethyl-(2-hydroxy-5-methyl-benzyl)amino]acetic acid](/img/structure/B21060.png)
